tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

γ-Secretase Alzheimer's Disease Aβ42/Aβ40 Ratio

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8, C₁₀H₁₈F₂N₂O₂, MW 236.26) is an N-Boc-protected 3,3-difluoropiperidine-4-amine derivative. The compound belongs to the class of gem-difluorinated saturated heterocyclic amines, which are established medicinal chemistry building blocks due to the metabolic stability and pharmacokinetic modulation conferred by the C-F bond.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 1255666-48-8
Cat. No. B580564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
CAS1255666-48-8
Synonyms4-Amino-3,3-difluoro-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 4-Amino-3,3-difluoropiperidine-1-carboxylate
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3
InChIKeyAPZOOTJWPGQYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8): A Strategic N-Boc-Protected 3,3-Difluoropiperidine Building Block for Pharmaceutical R&D Procurement


tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8, C₁₀H₁₈F₂N₂O₂, MW 236.26) is an N-Boc-protected 3,3-difluoropiperidine-4-amine derivative . The compound belongs to the class of gem-difluorinated saturated heterocyclic amines, which are established medicinal chemistry building blocks due to the metabolic stability and pharmacokinetic modulation conferred by the C-F bond [1][2]. The Boc-protected amino group at the 4-position serves as a versatile handle for further functionalization, including deprotection to yield a free primary amine or direct incorporation into peptide mimetics and heterocyclic scaffolds [3]. This racemic intermediate is widely employed in the synthesis of CNS-targeting agents, protease inhibitors, and PROTACs .

Why 3,3-Difluoropiperidine Intermediates Cannot Be Generically Substituted: Procurement Implications for CAS 1255666-48-8


Generic substitution within the 3,3-difluoropiperidine class is not pharmacokinetically or conformationally neutral. Systematic studies of saturated heterocyclic amines demonstrate that mono- and difluorination reduce basicity (pKₐ) and modulate lipophilicity (LogP) while retaining high metabolic stability (CLᵢₙₜ) in nearly all cases [1]. The 3,3-geminal difluorination pattern specifically introduces a strong dipole moment and alters piperidine ring conformation, which can affect target binding and off-rate kinetics in ways that non-fluorinated or mono-fluorinated analogs cannot replicate . Furthermore, the specific regioisomeric placement of the 4-amino group relative to the 3,3-difluoro substitution determines the vector of amine presentation and subsequent molecular topology, rendering simple Boc-group removal or amine transposition insufficient substitutes . The evidence compiled in Section 3 quantifies these differentiation dimensions through head-to-head potency comparisons, stereochemical activity divergence, and scaffold-specific metabolic stability data.

Quantitative Differentiation Evidence: tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate vs. Closest Analogs


Head-to-Head Potency Comparison: 3,3-Difluoropiperidine Scaffold vs. 4,4-Difluoropiperidine in γ-Secretase Modulation

In a head-to-head evaluation of difluoropiperidine acetic acid scaffolds targeting γ-secretase, the 3,3-difluoropiperidine series (2c) and 4,4-difluoropiperidine series (1f) were directly compared in parallel in vitro and in vivo assays . Both scaffolds demonstrated comparable in vitro potency against Aβ42, with IC₅₀ values in the sub-100 nM range . However, pharmacokinetic divergence was substantial: the 4,4-difluoro analog 1f exhibited favorable rodent PK (Clp = 3.8 mL/min/kg, Vdss = 1.9 L/kg, t₁/₂ = 5.1 h, oral bioavailability F = 160%) whereas the 3,3-difluoro analog 2c showed markedly inferior oral exposure (Clp = 9.1 mL/min/kg, Vdss = 5.1 L/kg, t₁/₂ = 6.4 h, F = 20%) . This differential underscores that procurement of the 3,3-difluoro regioisomer scaffold (the core of CAS 1255666-48-8) is not interchangeable with the 4,4-difluoro variant for programs prioritizing oral bioavailability.

γ-Secretase Alzheimer's Disease Aβ42/Aβ40 Ratio CNS Drug Development

Enantioselective Activity Divergence: (R)- vs. (S)-4-Amino-3,3-difluoropiperidine in NR2B NMDA Receptor Antagonism

Patent data for 3,3-difluoropiperidine-based NR2B NMDA receptor antagonists establishes that stereochemistry at the 4-position critically determines antagonist potency [1]. Across multiple exemplified compounds in US Patent 2018/0030055, the (R)-configured 4-amino-3,3-difluoropiperidine derivatives consistently exhibited NR2B antagonist IC₅₀ values ranging from 18.5 nM to 98.8 nM [1][2]. In contrast, the corresponding (S)-enantiomers showed substantially reduced or negligible activity (IC₅₀ often > 1 µM or not reported due to inactivity) [1]. This enantioselective activity profile aligns with the absolute stereochemistry requirement observed in the γ-secretase modulator series, where activity resided exclusively in a single enantiomer (1d vs. 1c) . For users of CAS 1255666-48-8 (the racemate), this evidence underscores that procurement of enantiopure (R)-configured material (CAS 1820679-70-6) may be required for maximal target engagement in NR2B antagonist programs.

NR2B NMDA Antagonist Depression Enantioselectivity CNS Therapeutics

Functional Potency Enhancement: 3,3-Difluoropiperidine Incorporation Improves Apelin Receptor Agonist EC₅₀ by 25-Fold

Direct evidence of the functional impact conferred by the 3,3-difluoropiperidine moiety is provided in the development of apelin receptor agonists . Incorporation of a 3,3-difluoropiperidine group into the molecular scaffold improved the agonist's effective concentration (EC₅₀) from 162 nM to 6.5 nM, representing a 25-fold potency enhancement [1]. This improvement is attributed to the gem-difluoro substitution's influence on piperidine ring conformation, basicity modulation, and enhanced hydrophobic interactions with the receptor binding pocket [2]. The data establish that the 3,3-difluoropiperidine motif is not merely a metabolically stable spacer but actively contributes to ligand-receptor binding thermodynamics. For users of CAS 1255666-48-8, this quantifies the potential functional gain achievable when incorporating this specific difluorinated scaffold versus non-fluorinated piperidine alternatives.

Apelin Receptor GPCR Agonism Fluorine Effect Medicinal Chemistry

Selectivity Enhancement: 3,3-Difluoropiperidine Functionalization Confers 1600-Fold Selectivity in ER+ Breast Cancer Model

In the development of activators of the anticipatory unfolded protein response (UPR) for estrogen receptor-positive (ER+) breast cancer, functionalization with a 3,3-difluoropiperidine moiety enhanced selectivity for ER+ breast cancer cells by 1600-fold relative to ER-negative cells [1]. This dramatic selectivity window is attributed to the combined effects of the gem-difluoro substitution on cell permeability, metabolic stability, and target-specific binding conformation [1]. While the precise molecular mechanism underlying this selectivity remains under investigation, the quantitative magnitude establishes that the 3,3-difluoropiperidine scaffold provides a unique selectivity profile not achievable with mono-fluorinated or non-fluorinated piperidine analogs in this therapeutic context . For procurement decisions, this evidence supports selection of 3,3-difluoropiperidine intermediates (including CAS 1255666-48-8) for oncology programs where target selectivity is a critical design parameter.

Estrogen Receptor Breast Cancer Selectivity Index Target Engagement

Research and Industrial Application Scenarios for tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255666-48-8)


PROTAC Linker Synthesis: tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a Rigid Fluorinated Spacer

CAS 1255666-48-8 serves as a precursor to 4-amino-3,3-difluoropiperidine, which functions as a rigid, metabolically stable linker in PROTAC (Proteolysis Targeting Chimera) design . The difluorinated piperidine ring provides conformational constraint that can optimize the spatial orientation between the E3 ligase-binding moiety and the target protein-binding warhead . Following Boc deprotection under standard acidic conditions (e.g., TFA/DCM or HCl/dioxane), the free 4-amino group can be coupled to carboxylic acid-containing ligands via amide bond formation, enabling modular PROTAC assembly . The enhanced metabolic stability of the 3,3-difluoropiperidine core relative to non-fluorinated piperidines [1] ensures linker integrity during cellular assays and in vivo studies, reducing confounding degradation artifacts [2].

CNS-Targeted Drug Discovery: Leveraging 3,3-Difluoropiperidine Pharmacokinetic Properties

The 3,3-difluoropiperidine scaffold, as represented by CAS 1255666-48-8, is particularly suited for CNS-targeted programs due to the enhanced lipophilicity and metabolic stability conferred by geminal fluorination [1]. As demonstrated in NR2B NMDA receptor antagonist programs, (R)-configured 4-amino-3,3-difluoropiperidine derivatives exhibit IC₅₀ values of 18.5–98.8 nM at the NR2B subtype, validating target engagement in depression and related CNS disorders [2]. The Boc-protected intermediate enables iterative SAR exploration: deprotection exposes the primary amine for coupling to diverse carboxylic acid-containing scaffolds, while the Boc group remains intact during multi-step synthetic sequences . Researchers should note the regioisomer-dependent PK divergence observed in rodent models: while 3,3-difluoropiperidine analogs demonstrate modest oral bioavailability (F = 20%), they remain viable for intravenous or parenteral administration routes, or for programs where CNS penetration outweighs oral exposure requirements .

Enantioselective Synthesis: Chiral Resolution via (R)-Configured Procurement

For programs where stereochemistry is a critical determinant of biological activity, procurement of enantiopure (R)-tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1820679-70-6) is recommended over the racemate (CAS 1255666-48-8) . Evidence from both NR2B antagonist [1] and γ-secretase modulator [2] programs demonstrates that activity resides predominantly or exclusively in a single enantiomer. The (R)-enantiomer can be synthesized using (R)-(+)-1-phenylethylamine as a chiral auxiliary during reductive amination of the corresponding 3,3-difluoropiperidin-4-one intermediate . Alternatively, chiral supercritical fluid chromatography (SFC) or simulated moving bed (SMB) chromatography can resolve the racemate post-synthetically. Procurement of the racemic material (CAS 1255666-48-8) remains appropriate for initial SAR screening or for programs where the stereochemical requirement has not yet been established .

Fluorinated Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR Probe Development

The 3,3-difluoropiperidine moiety serves as an intrinsic ¹⁹F NMR probe, enabling ligand-observed NMR screening without requiring deuterated solvents or internal standards . ¹⁹F NMR spectroscopy offers exceptional sensitivity (83% of ¹H) and a wide chemical shift dispersion (~350 ppm), making fluorinated fragments ideal for detecting weak binding interactions (Kd > 100 µM) in fragment-based drug discovery campaigns . CAS 1255666-48-8, upon Boc deprotection, provides a primary amine handle for conjugation to diverse fragment libraries or target-directed warheads [1]. The gem-difluoro substitution yields a single ¹⁹F resonance (two magnetically equivalent fluorine atoms), simplifying spectral interpretation relative to mono-fluorinated or non-equivalent difluorinated fragments [2]. This application is supported by literature precedent demonstrating the use of 3,3-difluoropiperidine-functionalized parthenolide derivatives as ¹⁹F NMR probes in deuterium-free environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.